molecular formula C23H17NO4 B14084879 4,4'-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol)

4,4'-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol)

Cat. No.: B14084879
M. Wt: 371.4 g/mol
InChI Key: CFJUCWNAJYJFAA-UHFFFAOYSA-N
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Description

4,4’-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol) is an organic compound that features a pyridine ring connected to two ethyne groups, which are further linked to methoxyphenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol) typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which is used to form the ethyne linkages between the pyridine and methoxyphenol groups. The reaction is carried out under an inert atmosphere, usually argon, with a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of anhydrous solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products

Scientific Research Applications

4,4’-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The ethyne and phenol groups can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4,4’-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide: Similar structure with thiophene instead of pyridine.

    4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide: Contains an anthracene core instead of pyridine.

    4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline: Features a thiadiazole core

Uniqueness

4,4’-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol) is unique due to its combination of pyridine and methoxyphenol groups connected by ethyne linkages. This structure imparts distinct electronic and steric properties, making it suitable for specific applications in materials science and medicinal chemistry .

Properties

Molecular Formula

C23H17NO4

Molecular Weight

371.4 g/mol

IUPAC Name

4-[2-[5-[2-(4-hydroxy-3-methoxyphenyl)ethynyl]pyridin-3-yl]ethynyl]-2-methoxyphenol

InChI

InChI=1S/C23H17NO4/c1-27-22-12-16(7-9-20(22)25)3-5-18-11-19(15-24-14-18)6-4-17-8-10-21(26)23(13-17)28-2/h7-15,25-26H,1-2H3

InChI Key

CFJUCWNAJYJFAA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C#CC2=CC(=CN=C2)C#CC3=CC(=C(C=C3)O)OC)O

Origin of Product

United States

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